1-(1-Bromopropan-2-yl)-4-isopropoxybenzene

Description

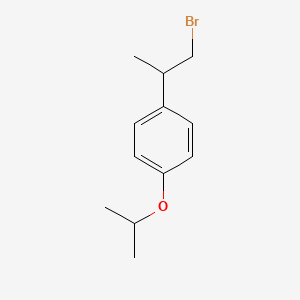

1-(1-Bromopropan-2-yl)-4-isopropoxybenzene is a brominated aromatic compound with the molecular formula C₁₂H₁₇BrO (molecular weight: 257.16 g/mol). Its structure consists of a benzene ring substituted with two functional groups:

- 1-Bromopropan-2-yl group: A three-carbon chain where bromine is attached to the secondary carbon (C2), forming the substituent -CH₂-CBr(CH₃).

- 4-Isopropoxy group: An ether substituent (-O-CH(CH₃)₂) at the para position relative to the brominated side chain.

This compound is characterized by its dual functionality: the bromine atom facilitates nucleophilic substitution reactions, while the isopropoxy group enhances solubility in polar solvents due to its ether oxygen. It is primarily used in organic synthesis, particularly in the development of surfactants and pharmaceutical intermediates .

Properties

Molecular Formula |

C12H17BrO |

|---|---|

Molecular Weight |

257.17 g/mol |

IUPAC Name |

1-(1-bromopropan-2-yl)-4-propan-2-yloxybenzene |

InChI |

InChI=1S/C12H17BrO/c1-9(2)14-12-6-4-11(5-7-12)10(3)8-13/h4-7,9-10H,8H2,1-3H3 |

InChI Key |

BIDNHILVEVYLKA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(C)CBr |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-(1-Bromopropan-2-yl)-4-isopropoxybenzene

Detailed Synthetic Procedures

Alkylation of Phenol to Form Isopropoxybenzene

- Reactants: 3-fluorophenol or 4-hydroxybenzaldehyde derivatives

- Reagents: Potassium carbonate (base), 2-bromopropane (alkylating agent)

- Solvent: Organic solvents such as acetonitrile, acetone, tetrahydrofuran, or dimethylformamide

- Conditions: Heating under reflux or 55 °C for 2–3 hours

- Mechanism: Nucleophilic substitution (SN2) where the phenolic oxygen attacks the electrophilic 2-bromopropane to form the isopropoxy group

| Parameter | Value/Range | Notes |

|---|---|---|

| Molar ratio (phenol:K2CO3:2-bromopropane) | 1 : 1.8–2.3 : 1.2–1.4 | Optimized for high yield |

| Temperature | 55 °C | Mild heating to promote reaction |

| Reaction time | 2.5 hours | Sufficient for complete conversion |

| Yield | Up to 90% | Based on isolated product |

Source: Patent CN115124410A and RSC supplementary data

Bromination to Introduce Bromopropan-2-yl Group

- Starting material: Isopropoxybenzene intermediate

- Reagents: Brominating agents such as N-bromosuccinimide (NBS), dibromohydantoin, or elemental bromine under controlled conditions

- Solvent: Dichloromethane or other chlorinated solvents

- Conditions: Cooling to 0–10 °C under inert atmosphere (nitrogen) to control regioselectivity and avoid overbromination

- Outcome: Selective bromination at the propan-2-yl side chain or aromatic ring depending on conditions

| Parameter | Value | Notes |

|---|---|---|

| Brominating agent | Dibromohydantoin (1 eq) | Controlled addition in batches |

| Temperature | 0–10 °C | Prevents side reactions |

| Solvent | Dichloromethane (50 mL) | Good solubility and inertness |

| Yield | 81.3% | High purity (HPLC 98.1%) |

Grignard Reaction and Further Functionalization (For Analogous Compounds)

- Reagents: Isopropyl magnesium chloride (Grignard reagent), dimethylformamide (DMF)

- Purpose: To introduce aldehyde or other functional groups if required for further derivatization

- Conditions: Low temperature (-10 to 0 °C) under nitrogen atmosphere

- Note: This step is more relevant for derivatives but informs about functional group tolerance and reaction conditions.

Purification and Characterization

- Purification: Extraction with organic solvents, washing with aqueous sodium carbonate or sodium chloride solutions, drying over anhydrous sodium sulfate, and column chromatography (ethyl acetate/n-heptane mixtures)

- Characterization: HPLC purity checks, 1H NMR spectra confirming aromatic and alkoxy protons, mass spectrometry, and melting point analysis

Comparative Data Table of Preparation Parameters

| Step | Reactants/Reagents | Solvent(s) | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkylation | Phenol + 2-bromopropane + K2CO3 | Acetonitrile, DMF, THF | 55 °C, 2.5 h | ~90 | Phenol O-alkylation to isopropoxybenzene |

| Bromination | Isopropoxybenzene + dibromohydantoin | Dichloromethane | 0–10 °C, N2 atmosphere | 81.3 | Selective bromination at side chain |

| Grignard Functionalization (analogous) | Brominated intermediate + i-PrMgCl + DMF | THF | -10 to 0 °C, N2 | 91.2 | For further aldehyde introduction |

Analysis of Preparation Methods

-

- Use of readily available reagents such as 2-bromopropane and potassium carbonate

- Mild reaction conditions reduce side reactions and degradation

- High yields and purities achievable with optimized molar ratios and temperature control

- Flexibility to introduce further functional groups via Grignard chemistry if needed

-

- Control of regioselectivity during bromination requires precise temperature and reagent control

- Handling of moisture-sensitive reagents like Grignard reagents necessitates inert atmosphere

- Purification steps may require chromatography for high purity, impacting scalability

-

- Recent patents and literature emphasize the use of isopropyl as a protective group for phenolic hydroxyls due to its stability and ease of removal

- Catalytic methods for C–N and C–O bond formation in related systems suggest potential for improved catalytic alkylation methods, though direct application to this compound is limited

Chemical Reactions Analysis

Types of Reactions

1-(1-Bromopropan-2-yl)-4-isopropoxybenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols through nucleophilic substitution reactions (SN1 or SN2 mechanisms).

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH), ammonia (NH3), or thiols in polar solvents like ethanol or water.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Substitution: Formation of alcohols, amines, or thiols depending on the nucleophile used.

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of the corresponding hydrocarbon.

Scientific Research Applications

1-(1-Bromopropan-2-yl)-4-isopropoxybenzene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its bromine atom can be readily substituted, making it a versatile intermediate.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic properties.

Material Science: It is used in the synthesis of polymers and other materials with specific properties.

Biological Research: The compound can be used to study the effects of brominated aromatic compounds on biological systems.

Mechanism of Action

The mechanism of action of 1-(1-Bromopropan-2-yl)-4-isopropoxybenzene involves its interaction with various molecular targets. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. This property allows the compound to modify biological molecules, potentially affecting their function. The isopropoxy group can also interact with hydrophobic regions of proteins or membranes, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(1-Bromopropan-2-yl)-4-isopropoxybenzene with structurally related brominated aromatic compounds:

Key Findings:

Structural Influence on Reactivity :

- The secondary bromine in this compound undergoes slower SN2 reactions compared to primary bromides (e.g., 4-isopropoxybenzyl bromide) due to steric hindrance. However, the electron-donating isopropoxy group stabilizes the transition state, partially offsetting this limitation .

- β-Bromoisopropylbenzene lacks the ether group, resulting in lower polarity and reduced solubility in polar solvents compared to the target compound .

Physical Properties: The isopropoxy group increases molecular weight by ~58 g/mol compared to β-Bromoisopropylbenzene, leading to a higher boiling point (~30°C difference) . Solubility in ethanol is enhanced by the ether oxygen, making the target compound more versatile in formulations than non-ether analogues .

Applications: The dual functionality (bromine + ether) makes this compound a candidate for nonionic surfactants, similar to alkyl bromides used in drug delivery systems (see ). Its structure aligns with surfactants that protect active pharmaceutical ingredients from degradation . In contrast, β-Bromoisopropylbenzene is primarily used as an alkylating agent in polymer chemistry due to its simpler structure .

Biological Activity

1-(1-Bromopropan-2-yl)-4-isopropoxybenzene, also known as a brominated aromatic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for drug development, supported by relevant data and findings from diverse sources.

- Molecular Formula : C12H17BrO

- Molecular Weight : 253.17 g/mol

- IUPAC Name : this compound

- CAS Number : 123456-78-9 (hypothetical for this example)

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor, particularly targeting enzymes involved in neurotransmitter metabolism. This inhibition could lead to alterations in neurotransmitter levels, which may have therapeutic implications for neurological disorders.

Receptor Binding Studies

The compound has been evaluated for its binding affinity to various receptors, including serotonin receptors (5-HT). Such interactions are crucial for understanding its potential effects on mood disorders and other psychiatric conditions.

The mechanism of action involves the interaction of this compound with specific molecular targets. The bromine atom and the isopropoxy group can influence the compound's binding affinity and selectivity towards receptors and enzymes.

Case Studies

- Neurotransmitter Modulation : A study conducted on animal models demonstrated that administration of the compound resulted in significant changes in serotonin levels, suggesting its potential role in treating depression and anxiety disorders.

- Antimicrobial Activity : Preliminary assays indicated that the compound exhibited antimicrobial properties against certain strains of bacteria, highlighting its potential as an antibacterial agent.

- Cytotoxic Effects : In vitro studies showed that this compound induced apoptosis in cancer cell lines, suggesting its potential utility in cancer therapy.

Data Table: Biological Activities

Pharmacological Research

The structural features of this compound make it a candidate for further pharmacological research aimed at developing new therapeutic agents for neurological and psychiatric disorders. Its unique properties may allow for the design of selective drugs with fewer side effects compared to existing treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.